

An In-depth Technical Guide to Ethyl Homovanillate: Chemical Structure and Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl homovanillate, also known as ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate, is an ester of homovanillic acid. Homovanillic acid is a major catecholamine metabolite in humans, making its derivatives, such as **ethyl homovanillate**, of significant interest in various fields of scientific research, including drug development and metabolomics. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of **ethyl homovanillate**, presenting key data in a structured format and detailing experimental protocols.

Chemical Structure and Properties

Ethyl homovanillate possesses a benzene ring substituted with a hydroxy, a methoxy, and an ethyl acetate group. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	ethyl 2-(4-hydroxy-3- methoxyphenyl)acetate	[1][2]
Synonyms	Ethyl 4-hydroxy-3- methoxyphenylacetate, Benzeneacetic acid, 4- hydroxy-3-methoxy-, ethyl ester	[1][2]
CAS Number	60563-13-5	[1][2]
Molecular Formula	C11H14O4	[1][2]
Molecular Weight	210.23 g/mol	[1]
Appearance	Solid	[1]
Boiling Point	180-185 °C at 14 mmHg	
Melting Point	44-47 °C	
Solubility	Insoluble in water	[1]

Synthesis of Ethyl Homovanillate

A common and straightforward method for the synthesis of **ethyl homovanillate** is the Fischer esterification of homovanillic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

- Homovanillic acid
- Absolute ethanol
- Concentrated sulfuric acid (or other suitable acid catalyst)
- Sodium bicarbonate solution (saturated)



- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve homovanillic acid in an excess of absolute ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in an organic solvent such as ethyl acetate.
- Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl homovanillate.
- The crude product can be further purified by column chromatography or recrystallization to yield pure **ethyl homovanillate**.





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Fischer Esterification Workflow for **Ethyl Homovanillate** Synthesis.

Spectroscopic Analysis

The structure of **ethyl homovanillate** can be unequivocally confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of **ethyl homovanillate** provides characteristic signals for the aromatic protons, the methylene protons of the acetate and ethyl groups, and the methyl protons of the methoxy and ethyl groups.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
1.25	t	3H	-OCH ₂ CH ₃
3.53	S	2H	Ar-CH2-COO-
3.87	S	3H	-OCH₃
4.15	q	2H	-OCH₂CH₃
6.75-6.86	m	3H	Aromatic protons
~5.6 (broad)	S	1H	Ar-OH

¹³C NMR Spectroscopy



The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
14.2	-OCH ₂ CH ₃
41.0	Ar-CH2-COO-
55.9	-OCH₃
60.8	-OCH ₂ CH ₃
112.9	Aromatic CH
115.5	Aromatic CH
121.7	Aromatic CH
127.1	Aromatic quaternary C
144.9	Aromatic quaternary C-OH
146.6	Aromatic quaternary C-OCH₃
171.9	C=O

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in **ethyl homovanillate**.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3200 (broad)	O-H stretch	Phenolic hydroxyl
3000-2850	C-H stretch	Aliphatic
1735-1715	C=O stretch	Ester carbonyl
1600-1450	C=C stretch	Aromatic ring
1275-1200	C-O stretch	Aryl ether
1200-1000	C-O stretch	Ester



Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **ethyl homovanillate** results in a characteristic fragmentation pattern.

m/z	Interpretation
210	[M]+ (Molecular ion)
137	[M - OCH2CH3] ⁺ or [M - COOCH2CH3 + H] ⁺ (Base Peak)
94	

Analytical Methods

The quantification and detection of **ethyl homovanillate** in various matrices can be achieved using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like **ethyl homovanillate**.

Instrumentation:

 Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-offlight).

GC Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Inlet Temperature: 250 °C.





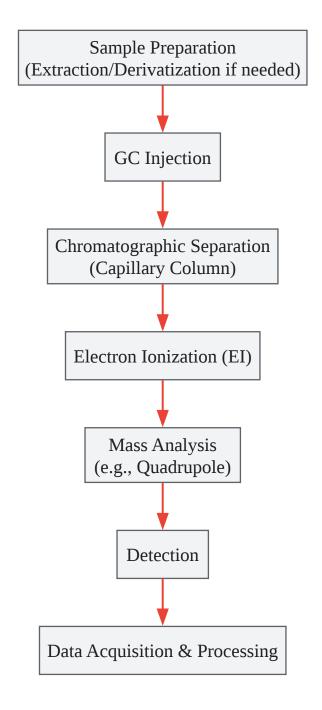


- Injection Mode: Splitless or split, depending on the sample concentration.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.





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General Workflow for GC-MS Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile or thermally labile compounds and can be used for the quantification of **ethyl homovanillate**, often coupled with UV or mass spectrometric detection.



Instrumentation:

 HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

Chromatographic Conditions:

- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient of an aqueous solvent (A), often with a small amount of acid like formic acid or acetic acid, and an organic solvent (B) like acetonitrile or methanol.
 - Example Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- · Detection:
 - o UV: 280 nm.
 - MS: Electrospray ionization (ESI) in either positive or negative mode, monitoring for the molecular ion [M+H]⁺ (m/z 211) or [M-H]⁻ (m/z 209).





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Key Components and Parameters in an HPLC Method.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and analysis of **ethyl homovanillate**. The tabulated data and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this compound. The provided methodologies for synthesis and analysis can be adapted and optimized for specific research needs, facilitating further investigation into the properties and applications of **ethyl homovanillate**.

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References

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